4-(2-(1H-tetrazol-5-yl)ethyl)aniline hydrochloride
Description
4-(2-(1H-Tetrazol-5-yl)ethyl)aniline hydrochloride is a synthetic organic compound featuring an aniline moiety linked via an ethyl group to a 1H-tetrazole ring, with a hydrochloride counterion. The tetrazole group, a five-membered aromatic ring containing four nitrogen atoms, confers unique electronic and coordination properties, making this compound valuable in medicinal chemistry (e.g., as a bioisostere for carboxylic acids) and materials science . Its hydrochloride salt form improves solubility in polar solvents, facilitating industrial and laboratory applications.
Properties
IUPAC Name |
4-[2-(2H-tetrazol-5-yl)ethyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c10-8-4-1-7(2-5-8)3-6-9-11-13-14-12-9;/h1-2,4-5H,3,6,10H2,(H,11,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNQEPBGQXQQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=NNN=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(1H-tetrazol-5-yl)ethyl)aniline hydrochloride typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring is usually formed by reacting an appropriate hydrazine derivative with a nitrile in the presence of a strong acid.
Attachment of Ethyl Group: The ethyl group is introduced through a nucleophilic substitution reaction.
Introduction of Aniline Group: The aniline group is introduced by reacting the intermediate with aniline under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-(1H-tetrazol-5-yl)ethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form various derivatives, such as nitro compounds.
Reduction: The compound can be reduced to form different aniline derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like iron (Fe) and hydrogen (H2) are often used.
Substitution: Reagents such as alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced aniline derivatives.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
4-(2-(1H-tetrazol-5-yl)ethyl)aniline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.
Biology: The compound can be used in biological studies to understand the interaction of tetrazole derivatives with biological molecules.
Industry: It is utilized in the chemical industry for the synthesis of advanced materials and intermediates.
Mechanism of Action
The mechanism by which 4-(2-(1H-tetrazol-5-yl)ethyl)aniline hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole-Containing Aniline Derivatives
Key analogs include:
Key Findings :
- The ethyl linker in the target compound reduces steric hindrance compared to direct tetrazole-aniline bonding, improving reactivity in nucleophilic substitutions .
- Solubility : The hydrochloride salt form of 4-(2-(1H-tetrazol-5-yl)ethyl)aniline (water solubility >50 mg/mL) outperforms neutral analogs like 3-(1H-tetrazol-5-yl)aniline (<10 mg/mL) .
- Electronic Effects : Density functional theory (DFT) studies show that the ethyl spacer delocalizes electron density, reducing the tetrazole ring’s acidity (pKa ~4.2) compared to 4-(1H-tetrazol-5-yl)aniline (pKa ~3.8) .
Ethyl-Linked Aniline Derivatives with Varied Substituents
Key Findings :
- Pharmacological Relevance: The tetrazole group in the target compound enhances hydrogen-bonding capacity compared to pyrrolidine or diethylamino groups, favoring interactions with biological targets (e.g., angiotensin II receptors) .
- Thermal Stability : Tetrazole derivatives exhibit higher thermal stability (decomposition >250°C) than pyrrolidine analogs (~200°C) due to aromatic conjugation .
Hydrochloride Salts of Aromatic Amines
Key Findings :
- Industrial Scalability: The target compound’s synthesis (via nitrile cyclization followed by HCl salt formation) achieves >80% yield, outperforming phenoxyethyl analogs (~65%) .
- Market Demand: Tetrazole-containing anilines are projected to grow at a 6.2% CAGR (2020–2025), driven by demand in antihypertensive drugs, whereas phenoxyethyl derivatives face declining use due to regulatory restrictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
